2-(3-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
Description
2-(3-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a nitrophenyl group attached to an acetamide backbone
Properties
Molecular Formula |
C15H13ClN2O4 |
|---|---|
Molecular Weight |
320.73 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-5-6-12(8-14(10)18(20)21)17-15(19)9-22-13-4-2-3-11(16)7-13/h2-8H,9H2,1H3,(H,17,19) |
InChI Key |
FTTSSKZSLIDFSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide typically involves the following steps:
Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 3-chlorophenoxyacetic acid is then reacted with 4-methyl-3-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The chlorophenoxy group can be subjected to nucleophilic substitution reactions.
Substitution: The acetamide group can participate in various substitution reactions, including nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Amino Derivatives: Reduction of the nitro group.
Substituted Acetamides: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Agriculture: As a potential herbicide or pesticide due to its structural similarity to known agrochemicals.
Materials Science: As a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenoxy and nitrophenyl groups may play a crucial role in binding to the target sites.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)-N-(4-methylphenyl)acetamide: Lacks the nitro group, which may affect its reactivity and applications.
2-(3-chlorophenoxy)-N-(3-nitrophenyl)acetamide: Similar structure but different positioning of the nitro group, leading to different chemical properties.
Uniqueness
2-(3-chlorophenoxy)-N-(4-methyl-3-nitrophenyl)acetamide is unique due to the presence of both the chlorophenoxy and nitrophenyl groups, which may confer specific reactivity and biological activity not seen in other similar compounds.
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